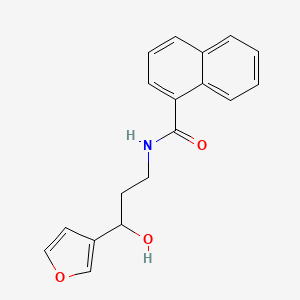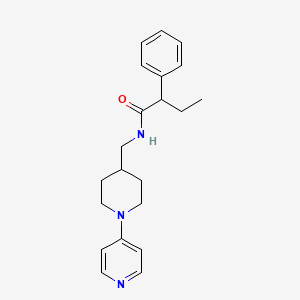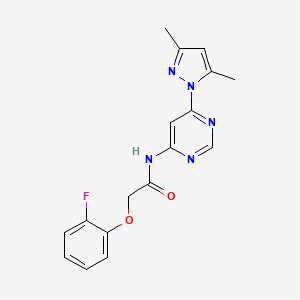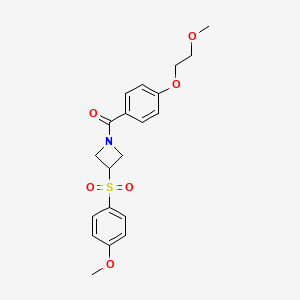![molecular formula C17H22N2O4S2 B2372595 N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1116082-57-5](/img/structure/B2372595.png)
N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as GNE-272 and belongs to the class of small-molecule inhibitors.
科学的研究の応用
Synthesis and Chemical Properties
The compound and its derivatives are synthesized through various chemical reactions, often aiming to explore their biological activities or physical properties. For instance, the synthesis involves reactions that yield novel heterocyclic compounds, potentially with anti-inflammatory and analgesic properties, as demonstrated by Abu-Hashem et al. (2020) in their study on novel benzodifuranyl and related compounds. They found that some compounds exhibited high inhibitory activity on COX-2 selectivity and had notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Antifungal Activity
Research on derivatives of the compound has indicated potential antifungal effects. For example, Jafar et al. (2017) synthesized derivatives that showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antimicrobial and Anti-inflammatory Properties
Further, a study on thienopyrimidine derivatives revealed their importance due to antibacterial, antifungal, and anti-inflammatory activities. This underlines the potential of such compounds in developing new therapeutic agents with multiple biological activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Applications in Material Science
Some derivatives are explored for their properties in material science, such as the formation of fluorescent gels by perylenetetracarboxylic diimide compounds, which could have implications in the development of novel organogels and other materials (Wu, Xue, Shi, Chen, & Li, 2011).
Environmental Degradation Studies
The degradation of related compounds by microorganisms like Aspergillus niger has been studied, offering insights into the environmental fate of such chemicals. Sharma et al. (2012) found that A. niger could degrade chlorimuron-ethyl, a related herbicide, into less harmful products, indicating the potential for bioremediation applications (Sharma, Banerjee, & Choudhury, 2012).
特性
IUPAC Name |
N-butan-2-yl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-5-12(2)18-17(20)16-15(10-11-24-16)19(3)25(21,22)14-8-6-13(23-4)7-9-14/h6-12H,5H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZBYMBGFLUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)


![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)

![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)